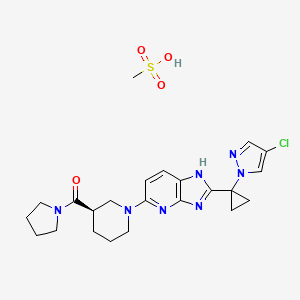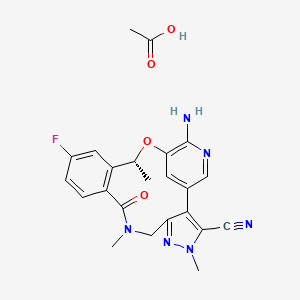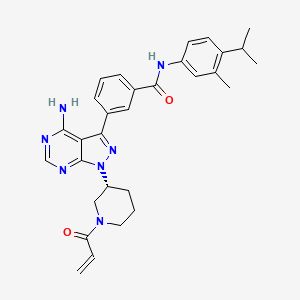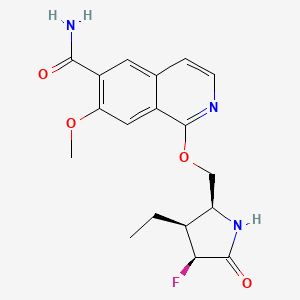
PFE-360
Overview
Description
PFE-360, also known as PF-06685360, is a potent, selective, brain-penetrating, and orally active leucine-rich repeat kinase 2 (LRRK2) inhibitor . It has a molecular weight of 308.34 and a molecular formula of C16H16N6O .
Physical And Chemical Properties Analysis
This compound is a solid, off-white to gray compound . It has a molecular weight of 308.34 and a molecular formula of C16H16N6O .Scientific Research Applications
Iatrogenic Cardiac PFE
Papillary Fibroelastoma (PFE) is a rare, benign, and slow-growing tumor of the endocardium. The nature of iatrogenic PFEs, those that occur due to medical procedures, has been investigated in a study that analyzed 12 cases between 1990 and 2000. The findings suggest that iatrogenic PFEs may be relatively common among all such tumors, are often multiple, and tend to involve nonvalvular endocardial surfaces. The study highlighted the frequency and nature of iatrogenic events associated with PFEs, offering a comprehensive review of the topic (Kurup et al., 2002).
PFE as a Source of Embolic Stroke
PFEs can be a source of several complications despite usually being asymptomatic. Notably, there have been cases of embolic stroke with PFEs as the probable origin. A study presented two cases where the presence of a PFE was assessed by means of transoesophageal echocardiography and confirmed by pathological findings. In both instances, surgical excision of the tumors was performed with no recurrences at follow-up, emphasizing the potential of PFE to be the source of cardiogenic embolic strokes and the effectiveness of surgical intervention (Sastre-Garriga et al., 2000).
Diagnostic Importance of Transesophageal Echocardiography (TEE) in Identifying PFE
The significance of transesophageal echocardiography (TEE) in identifying embolic lesions such as PFE was highlighted in a case study of a 72-year-old man. The patient had a cryptogenic large vessel stroke, and the standard work-up could not identify the cause. Subsequent TEE indicated an aortic valve PFE, underscoring the diagnostic importance of TEE in identifying embolic lesions like PFE (Liebeskind et al., 2001).
Multifocal PFEs
A rare case of multifocal PFEs, benign cardiac tumors typically arising on diseased aortic or mitral valves, was presented in a study. The patient had multiple lesions on the aortic and mitral valves and a large confluent lesion in the left ventricular cavity. This case, along with a review of 833 reported cases of PFEs, suggests that multifocal PFEs, while very rare, can present significant clinical challenges and may require surgical intervention (Law et al., 2009).
Pulmonary Fat Embolism (PFE) and Postmortem Diagnosis
A study explored the utility of unenhanced postmortem computed tomography (PMCT) for the diagnosis of pulmonary fat embolism (PFE) based on the detection of fat layers. The findings indicate that while PMCT showed low sensitivity for PFE diagnosis, it had high specificity, especially for severe histological grades. The study highlights the potential of PMCT in postmortem diagnosis of PFE, a relevant diagnosis in cases of vitality or death (Chatzaraki et al., 2019).
Safety and Hazards
Future Directions
While PFE-360 has shown some promise as a potential treatment for Parkinson’s disease, the results have been mixed. Chronic LRRK2 inhibition using this compound only induced a marginal effect on motor function in an AAV-α-synuclein overexpression rat model . Therefore, the reported beneficial effects of LRRK2 inhibition in similar α-synuclein overexpression rodent models must be considered with prudence and additional studies are warranted in alternative α-synuclein-based models .
Mechanism of Action
Target of Action
PFE-360, also known as PF-06685360, is a potent, selective, and orally active inhibitor of the leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein that plays a significant role in both familial and sporadic forms of Parkinson’s disease .
Mode of Action
This compound interacts with LRRK2 by inhibiting its kinase activity. The compound has a mean IC50 value of 2.3 nM in vivo, indicating its high potency . This inhibition of LRRK2 kinase activity is the primary mode of action of this compound.
Biochemical Pathways
It is known that lrrk2, the target of this compound, is involved in several cellular processes, including vesicle trafficking, autophagy, and mitochondrial function . Therefore, it can be inferred that this compound may influence these pathways through its inhibition of LRRK2.
Pharmacokinetics
The pharmacokinetics of this compound involve its ability to penetrate the blood-brain barrier, which is crucial for its effectiveness in treating neurological disorders like Parkinson’s disease . The compound is administered orally and has been tested at dosages of 4 mg/kg and 7.5 mg/kg . .
Result of Action
The primary result of this compound’s action is the significant decrease in the LRRK2-pSer935/total LRRK2 ratio, both 1 hour and 12 hours after dosing . This indicates the effective inhibition of LRRK2 activity by this compound.
Action Environment
It’s worth noting that the compound’s ability to penetrate the blood-brain barrier allows it to act effectively within the central nervous system .
Biochemical Analysis
Biochemical Properties
PFE-360 (PF-06685360) is known to interact with the LRRK2 enzyme, a protein kinase that plays a crucial role in cellular processes . The compound acts as an inhibitor, effectively decreasing LRRK2’s phosphorylation levels . This interaction is significant as mutations in the LRRK2 gene are one of the most commonly known genetic causes of Parkinson’s disease .
Cellular Effects
This compound (PF-06685360) has been observed to have various effects on cells. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it has been reported to reduce the LRRK2-pSer935/total LRRK2 ratio in animal models . This ratio is known to be elevated in Parkinson’s patients, indicating that this compound (PF-06685360) could potentially have therapeutic effects in such conditions .
Molecular Mechanism
The molecular mechanism of action of this compound (PF-06685360) involves its binding interactions with the LRRK2 enzyme . As an inhibitor, it blocks the activity of this enzyme, leading to a decrease in LRRK2’s phosphorylation levels . This can result in changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound (PF-06685360) have been observed to change over time
Dosage Effects in Animal Models
In animal models, the effects of this compound (PF-06685360) have been observed to vary with different dosages . For instance, in a study involving female Sprague Dawley rats, it was found that a dosage of 4 mg/kg and 7.5 mg/kg effectively reduced the LRRK2-pSer935/total LRRK2 ratio .
Metabolic Pathways
The specific metabolic pathways that this compound (PF-06685360) is involved in are not clearly defined in the current literature. Given its interaction with the LRRK2 enzyme, it is likely that it plays a role in the metabolic pathways associated with this enzyme .
Transport and Distribution
The transport and distribution of this compound (PF-06685360) within cells and tissues are not clearly defined in the current literature. It is known to be a brain-penetrated compound, suggesting that it can cross the blood-brain barrier .
Subcellular Localization
The subcellular localization of this compound (PF-06685360) is not clearly defined in the current literature. Given its role as an inhibitor of the LRRK2 enzyme, it is likely that it localizes to the same subcellular compartments as this enzyme .
properties
IUPAC Name |
1-methyl-4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-21-9-11(6-12(21)7-17)13-8-18-15-14(13)16(20-10-19-15)22-2-4-23-5-3-22/h6,8-10H,2-5H2,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQTYHISVSPMSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C#N)C2=CNC3=C2C(=NC=N3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of PFE-360?
A1: this compound acts as a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) kinase activity. [, , ] This is significant because hyper-activated LRRK2 is implicated in both the susceptibility to and progression of Parkinson's disease. [, ]
Q2: How does this compound affect LRRK2 downstream signaling?
A2: Inhibiting LRRK2 kinase activity with this compound has been shown to reduce the phosphorylation of downstream targets, including Rab10 and itself (autophosphorylation at S1292). [, ] These phosphorylation events are thought to play a role in LRRK2's pathological effects in Parkinson's disease. Additionally, this compound has been shown to increase anterograde axonal transport and presynaptic targeting of α-synuclein, another protein implicated in Parkinson's disease. [, ]
Q3: Are there any non-invasive ways to measure this compound's effect on LRRK2 activity?
A3: Yes, research suggests that this compound treatment leads to measurable changes in LRRK2-related markers within various biofluids. These include reduced pS935-LRRK2 and pRab10 proteins in blood mononuclear cells, decreased exosome LRRK2 protein and di-docosahexaenoyl (22:6) bis(monoacylglycerol) phosphate in urine, and reduced exosome LRRK2 and pS1292-LRRK2 protein in cerebrospinal fluid. [, ] These findings provide potential non-invasive methods for monitoring this compound's impact on LRRK2 activity.
Q4: What are the potential benefits of using this compound in Parkinson’s disease models?
A4: In vitro and in vivo studies have demonstrated the potential benefits of this compound in models of Parkinson's disease. For instance, this compound treatment has shown to partially rescue disease-associated phenotypes in midbrain-like simplified brain organoids (simBOs) derived from LRRK2G2019S patient cells, including increasing the number of dopaminergic neurons and reducing autophagy levels. []
Q5: Were there any noticeable effects of this compound on lung tissue in preclinical studies?
A5: Interestingly, preclinical studies in non-human primates revealed that this compound, alongside other LRRK2 inhibitors, induced mild cytoplasmic vacuolation of type II pneumocytes in the lungs. [, ] Importantly, these morphological changes appear to be reversible upon drug withdrawal and did not result in measurable pulmonary deficits. [, ] Further research is necessary to fully understand the implications of these findings.
Q6: What is the significance of using simplified brain organoids (simBOs) in studying this compound's effects?
A6: simBOs offer a valuable tool for studying the effects of compounds like this compound in a more physiologically relevant context compared to traditional two-dimensional cell cultures. [] These 3D models better recapitulate the cellular complexity and interactions of the brain, allowing for a more accurate assessment of this compound's therapeutic potential.
Q7: What are the limitations of current research on this compound in the context of Parkinson’s disease?
A7: While promising, the research on this compound's therapeutic potential for Parkinson's disease is still in its early stages. For instance, one study using an AAV-α-synuclein rat model found that chronic this compound treatment only had a marginal effect on motor function and did not significantly affect neurodegenerative processes. [] Further research is crucial to fully elucidate its efficacy and safety profile in humans.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(1-methyl-1H-pyrazol-4-yl)-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B609986.png)

![1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B609989.png)
![(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one](/img/structure/B609990.png)




![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)

![2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-](/img/structure/B609998.png)
